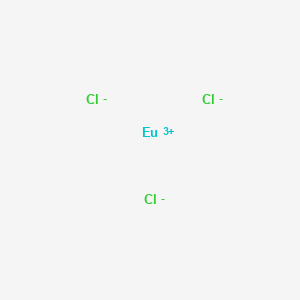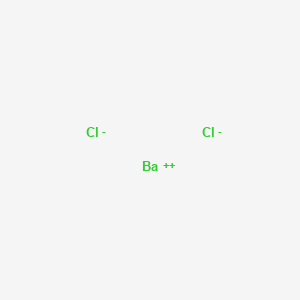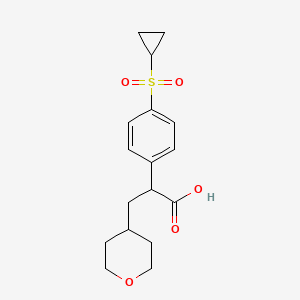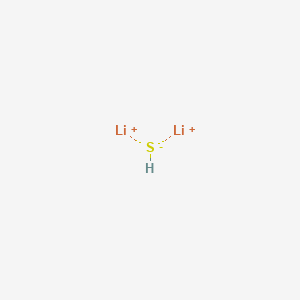
Lithium sulphide, anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium sulphide, anhydrous, is an inorganic compound with the chemical formula Li₂S. It appears as a solid yellow-white deliquescent powder and is known for its high reactivity with water, releasing hydrogen sulphide gas upon hydrolysis . This compound crystallizes in the antifluorite motif and is described as the salt (Li⁺)₂S²⁻ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Direct Synthesis: Lithium sulphide can be synthesized by directly reacting lithium with sulphur in anhydrous ammonia. The reaction is as follows: [ 2 \text{Li} + \text{S} \rightarrow \text{Li}_2\text{S} ] This method is convenient and straightforward .
-
Metathesis Reactions: Another method involves metathesis reactions between lithium salts (such as lithium halides or nitrates) and sodium sulphide. This method is economical, scalable, and environmentally friendly .
-
Reduction of Lithium Sulphate: Lithium sulphide can also be prepared by reducing lithium sulphate with hydrogen. This green and cost-effective method avoids side reactions and produces high-purity lithium sulphide .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lithium sulphide can undergo oxidation reactions, forming lithium polysulphides and eventually lithium sulphate.
Reduction: It can be reduced to lithium and elemental sulphur under specific conditions.
Hydrolysis: In the presence of water, lithium sulphide hydrolyzes to form lithium hydroxide and hydrogen sulphide gas.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or lithium triethylborohydride.
Hydrolysis: Water or moisture in the air.
Major Products:
Oxidation: Lithium polysulphides, lithium sulphate.
Reduction: Lithium, elemental sulphur.
Hydrolysis: Lithium hydroxide, hydrogen sulphide gas.
Wissenschaftliche Forschungsanwendungen
Lithium sulphide has several scientific research applications, particularly in the field of energy storage:
Wirkmechanismus
The mechanism of action of lithium sulphide in lithium-sulphur batteries involves the electrochemical reduction and oxidation of sulphur species. During discharge, lithium sulphide is oxidized to form lithium polysulphides, which further oxidize to elemental sulphur. During charging, the reverse reactions occur, reducing sulphur back to lithium sulphide . This redox process is facilitated by the high ionic conductivity of lithium sulphide and its ability to form stable solid-electrolyte interphases .
Vergleich Mit ähnlichen Verbindungen
- Lithium oxide (Li₂O)
- Lithium selenide (Li₂Se)
- Lithium telluride (Li₂Te)
- Lithium polonide (Li₂Po)
- Sodium sulphide (Na₂S)
- Potassium sulphide (K₂S)
- Rubidium sulphide (Rb₂S)
- Caesium sulphide (Cs₂S)
Comparison:
- Lithium oxide (Li₂O): Unlike lithium sulphide, lithium oxide is less reactive with water and does not release hydrogen sulphide gas upon hydrolysis .
- Lithium selenide (Li₂Se) and Lithium telluride (Li₂Te): These compounds have similar structures to lithium sulphide but contain selenium and tellurium, respectively. They exhibit different electrochemical properties and reactivities .
- Sodium sulphide (Na₂S): Sodium sulphide is more soluble in water compared to lithium sulphide and is used in different industrial applications .
Lithium sulphide stands out due to its unique combination of high ionic conductivity, reactivity, and suitability for advanced battery technologies .
Eigenschaften
Molekularformel |
HLi2S+ |
|---|---|
Molekulargewicht |
47.0 g/mol |
IUPAC-Name |
dilithium;sulfanide |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
InChI-Schlüssel |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].[Li+].[SH-] |
Physikalische Beschreibung |
Yellow powder with an odor of rotten eggs; [MSDSonline] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



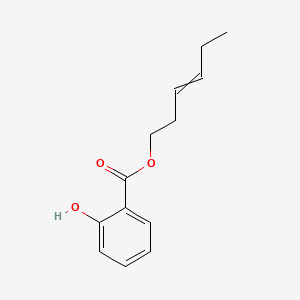
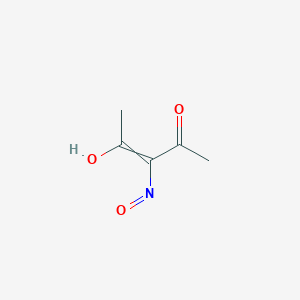
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)

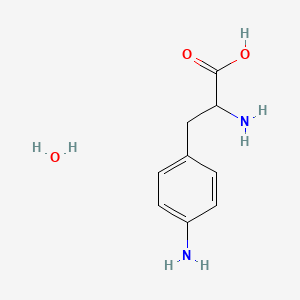

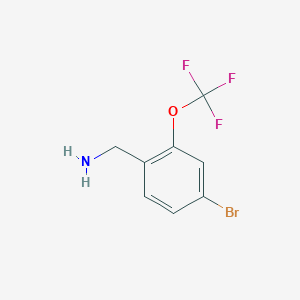

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)

